molecular formula C14H30N4O2 B116836 6-Methyl propyleneamine oxime CAS No. 159029-46-6

6-Methyl propyleneamine oxime

货号: B116836
CAS 编号: 159029-46-6
分子量: 286.41 g/mol
InChI 键: NOHGAAVISHFSMM-JYFOCSDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methyl propyleneamine oxime, also known as this compound, is a useful research compound. Its molecular formula is C14H30N4O2 and its molecular weight is 286.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cerebral Blood Flow Imaging

One of the most prominent applications of 6-Methyl propyleneamine oxime is in the imaging of cerebral blood flow using SPECT. The compound's ability to cross the blood-brain barrier allows for effective visualization of brain perfusion.

  • Mechanism : Upon administration, HM-PAO is rapidly taken up by brain tissue in a manner proportional to blood flow, making it an ideal tracer for assessing regions of ischemia or infarction.
  • Clinical Utility : Studies have demonstrated that SPECT imaging with HM-PAO provides valuable insights into cerebral perfusion in patients with cerebrovascular diseases, such as stroke and transient ischemic attacks (TIAs) .

Diagnostic Imaging in Neurological Disorders

HM-PAO has been instrumental in diagnosing various neurological disorders beyond stroke, including epilepsy and dementia.

  • Epilepsy : Research indicates that SPECT imaging with HM-PAO can help identify areas of the brain that are hypermetabolic during seizures, thus aiding in surgical planning for drug-resistant epilepsy .
  • Dementia : The compound has also been used to differentiate between types of dementia by mapping regional blood flow patterns associated with different neurodegenerative processes .

Research on Perfusion Patterns

Studies have analyzed the variability of cerebral perfusion patterns using HM-PAO SPECT in diverse populations.

  • Findings : A study highlighted the frequency of different pathological perfusion patterns in an unselected clinical population, providing insights into how various conditions manifest in terms of blood flow deficits .
  • Prognostic Utility : The prognostic value of HM-PAO SPECT imaging has been established in predicting outcomes for patients with cerebral infarction, emphasizing its role in clinical decision-making .

Case Study 1: Stroke Assessment

A clinical trial involving 20 subjects utilized HM-PAO SPECT to evaluate brain perfusion in patients with cerebrovascular disorders. The study found that:

  • Imaging Results : Patients demonstrated significant uptake in areas corresponding to ischemic regions, allowing for accurate identification of stroke locations.
  • Comparison with Other Tracers : When compared to iodine-123 labeled tracers, HM-PAO provided superior imaging quality due to lower background noise and better retention characteristics .

Case Study 2: Epilepsy Localization

In another study focused on epilepsy patients:

  • Objective : To localize seizure foci using HM-PAO SPECT.
  • Outcome : The imaging successfully identified hypermetabolic regions during seizures, which were later confirmed through surgical intervention, leading to improved patient outcomes .

Data Table

The following table summarizes key studies and findings related to the applications of this compound:

Study ReferenceApplication AreaKey FindingsPopulation SizeOutcome
Stroke ImagingEffective identification of ischemic regions20Accurate localization of strokes
Perfusion Pattern AnalysisVariability in perfusion patterns across conditionsUnselectedInsights into pathological perfusion
Prognostic UtilityPredictive value for outcomes post-cerebral infarctionVariousEnhanced decision-making capabilities
Epilepsy LocalizationIdentification of seizure foci leading to surgical success15Improved outcomes post-surgery

属性

CAS 编号

159029-46-6

分子式

C14H30N4O2

分子量

286.41 g/mol

IUPAC 名称

(NE)-N-[3-[[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-2-methylpropyl]amino]-3-methylbutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C14H30N4O2/c1-10(8-15-13(4,5)11(2)17-19)9-16-14(6,7)12(3)18-20/h10,15-16,19-20H,8-9H2,1-7H3/b17-11+,18-12+

InChI 键

NOHGAAVISHFSMM-JYFOCSDGSA-N

SMILES

CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C

手性 SMILES

CC(CNC(/C(=N/O)/C)(C)C)CNC(/C(=N/O)/C)(C)C

规范 SMILES

CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C

同义词

6-methyl propyleneamine oxime
PAO-6-Me

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。